molecular formula C12H14N2O3 B1462935 1-(2-Methyl-6-nitrophenyl)piperidin-2-one CAS No. 1206133-57-4

1-(2-Methyl-6-nitrophenyl)piperidin-2-one

Cat. No.: B1462935
CAS No.: 1206133-57-4
M. Wt: 234.25 g/mol
InChI Key: OLXMOBCFXJNHRZ-UHFFFAOYSA-N
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Description

1-(2-Methyl-6-nitrophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a nitro group and a methyl group attached to the phenyl ring, which is further connected to a piperidin-2-one moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-6-nitrophenyl)piperidin-2-one typically involves the condensation of 2-methyl-6-nitrobenzaldehyde with piperidine, followed by oxidation to form the piperidin-2-one structure. One common method involves the use of sodium chlorite as an oxidizing agent under a carbon dioxide atmosphere . The reaction conditions are generally mild, and the process can be carried out efficiently with high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The purification of the final product is typically achieved through recrystallization or simple slurry methods, avoiding the need for complex chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-6-nitrophenyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The piperidin-2-one moiety can be reduced to a piperidine ring.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Reduction: 1-(2-Methyl-6-aminophenyl)piperidine.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methyl-6-nitrophenyl)piperidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-nitrophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperidin-2-one moiety may also interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Nitrophenyl)piperidin-2-one: Lacks the methyl group, which may affect its reactivity and biological activity.

    1-(4-Nitrophenyl)piperidin-2-one: The nitro group is positioned differently, leading to variations in chemical behavior and applications.

    1-(2-Methylphenyl)piperidin-2-one:

Uniqueness

1-(2-Methyl-6-nitrophenyl)piperidin-2-one is unique due to the presence of both a nitro group and a methyl group on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-methyl-6-nitrophenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-9-5-4-6-10(14(16)17)12(9)13-8-3-2-7-11(13)15/h4-6H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXMOBCFXJNHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])N2CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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